molecular formula C11H11NO B1600912 (4-Methylquinolin-2-yl)methanol CAS No. 33787-85-8

(4-Methylquinolin-2-yl)methanol

Cat. No.: B1600912
CAS No.: 33787-85-8
M. Wt: 173.21 g/mol
InChI Key: LCXWYRXBXAIHLT-UHFFFAOYSA-N
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Description

(4-Methylquinolin-2-yl)methanol is a quinoline derivative characterized by a hydroxymethyl group (-CH₂OH) at the 2-position and a methyl group at the 4-position of the quinoline ring. Its structure enables versatile reactivity, making it a key intermediate in synthesizing bioactive molecules, particularly antimalarial agents . The compound’s hydroxyl group facilitates hydrogen bonding, influencing solubility and molecular interactions, while the methyl group enhances lipophilicity.

Properties

IUPAC Name

(4-methylquinolin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWYRXBXAIHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459378
Record name (4-methylquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33787-85-8
Record name (4-methylquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinolin-2-yl)methanol typically involves the cyclization of aniline derivatives with aldehydes or ketones. One common method is the Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst. Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methylquinolin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

(4-Methylquinolin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylquinolin-2-yl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Table 2: Spectral and Physical Properties
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solubility Trends
(4-Methylquinolin-2-yl)methanol 5.87 (s, -OH), 2.70 (s, -CH₃) 73.0 (-CH₂OH), 20.1 (-CH₃) Moderate in polar solvents (EtOH, EtOAc)
(4-Methylquinolin-2-yl)(phenyl)methanol 5.87 (s, -OH), aromatic peaks at 7.02–8.36 171.2 (C=O), 130.1–149.2 (aromatic) Low in water; soluble in DCM, EtOAc
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol O–H at 3.5–4.0 (broad) 72.6–76.2° dihedral angles (crystal packing) High crystallinity; stable in EtOAc

Key Observations :

  • The hydroxymethyl group in this compound contributes to a distinct singlet at ~5.87 ppm in ¹H NMR .
  • Fluorophenyl and cyclopropyl substituents () increase dihedral angles, affecting molecular packing and stability via intermolecular hydrogen bonds .
  • Aminoethanol derivatives exhibit enhanced water solubility due to the -NHCH₂CH₂OH group but reduced lipophilicity compared to methyl or aryl analogues .

Activity Insights :

  • The antimalarial activity of quinoline-pyrazolopyridine hybrids () relies on the quinoline core’s ability to disrupt heme detoxification in parasites. The methanol group may enhance solubility for better bioavailability .
  • Linagliptin synthesis () utilizes this compound derivatives as intermediates, underscoring their role in drug development .

Biological Activity

(4-Methylquinolin-2-yl)methanol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a quinoline ring with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an important intermediate in synthetic chemistry and medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. This inhibition disrupts cell division, leading to bacterial cell death.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Escherichia coli12.5
Staphylococcus aureus6.25
Mycobacterium tuberculosis0.05

Antimalarial Activity

In addition to its antimicrobial properties, this compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that compounds related to this structure displayed IC50 values ranging from 0.014 to 5.87 µg/mL against drug-sensitive and resistant strains .

Table 2: Antimalarial Efficacy

CompoundIC50 (µg/mL)Reference
This compound0.05
Chloroquine0.025

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's interaction with DNA gyrase and topoisomerase IV inhibits essential enzymatic functions in bacteria, leading to cell death.
  • Targeting Mitochondrial Complexes : In antimycobacterial studies, it has been suggested that this compound targets the cytochrome bc1 complex, which is critical for energy production in Mycobacterium tuberculosis .
  • Alteration of Heme Detoxification : For antimalarial action, it is posited that quinoline methanols interact with heme, disrupting its crystallization and thus inhibiting the parasite's ability to detoxify heme .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of novel quinoline derivatives demonstrated that modifications to the structure of this compound significantly enhanced its antimycobacterial activity against multidrug-resistant strains of M. tuberculosis. The lead compounds exhibited favorable pharmacokinetic profiles and displayed bacteriostatic activity in murine models .

Case Study 2: Antimalarial Efficacy

Another investigation into structure-activity relationships among quinoline methanols revealed that specific modifications at the 4-position improved antimalarial efficacy against both sensitive and resistant strains of P. falciparum. Compounds derived from this compound were found to outperform traditional antimalarials like chloroquine in certain assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylquinolin-2-yl)methanol
Reactant of Route 2
(4-Methylquinolin-2-yl)methanol

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